molecular formula C10H10O4 B8098066 4-Acetyl-3-methoxybenzoic acid

4-Acetyl-3-methoxybenzoic acid

Cat. No.: B8098066
M. Wt: 194.18 g/mol
InChI Key: ZAKDLZAWEZVBSC-UHFFFAOYSA-N
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Description

4-Acetyl-3-methoxybenzoic acid: is an organic compound featuring a benzene ring substituted with an acetyl group at the fourth position and a methoxy group at the third position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Acetyl-3-methoxybenzoic acid can be achieved through several methods. One common approach involves the Friedel-Crafts acylation of 3-methoxybenzoic acid with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction proceeds as follows: [ \text{3-Methoxybenzoic acid} + \text{Acetyl chloride} \xrightarrow{\text{AlCl}_3} \text{this compound} ]

Industrial Production Methods: Industrial production of this compound typically involves large-scale Friedel-Crafts acylation reactions. The process is optimized for high yield and purity, often employing continuous flow reactors and advanced separation techniques to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 4-Acetyl-3-methoxybenzoic acid can undergo oxidation reactions to form corresponding carboxylic acids or ketones.

    Reduction: Reduction of the acetyl group can yield alcohol derivatives.

    Substitution: The methoxy group can participate in nucleophilic substitution reactions, leading to various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: Halogenating agents like bromine (Br₂) or chlorinating agents like thionyl chloride (SOCl₂).

Major Products:

    Oxidation: 4-Carboxy-3-methoxybenzoic acid.

    Reduction: 4-Hydroxy-3-methoxybenzoic acid.

    Substitution: Various halogenated derivatives.

Scientific Research Applications

Chemistry: 4-Acetyl-3-methoxybenzoic acid is used as an intermediate in organic synthesis, particularly in the preparation of more complex aromatic compounds.

Biology: In biological research, this compound is studied for its potential interactions with enzymes and proteins, providing insights into biochemical pathways.

Medicine: Pharmaceutical research explores its potential as a precursor for drug development, particularly in the synthesis of anti-inflammatory and analgesic agents.

Industry: In the industrial sector, this compound is utilized in the production of high-performance polymers and resins, contributing to the development of advanced materials.

Mechanism of Action

The mechanism of action of 4-Acetyl-3-methoxybenzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The acetyl group can undergo nucleophilic attack, leading to the formation of covalent bonds with target molecules. This interaction can modulate the activity of enzymes or receptors, influencing various biochemical pathways.

Comparison with Similar Compounds

    4-Methoxybenzoic acid: Lacks the acetyl group, resulting in different reactivity and applications.

    3-Acetylbenzoic acid: Lacks the methoxy group, affecting its solubility and chemical behavior.

    4-Acetylbenzoic acid: Lacks the methoxy group, leading to different electronic properties and reactivity.

Uniqueness: 4-Acetyl-3-methoxybenzoic acid is unique due to the presence of both the acetyl and methoxy groups, which confer distinct electronic and steric properties. These features make it particularly valuable in synthetic chemistry and materials science, where specific reactivity and functionalization are required.

Properties

IUPAC Name

4-acetyl-3-methoxybenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O4/c1-6(11)8-4-3-7(10(12)13)5-9(8)14-2/h3-5H,1-2H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAKDLZAWEZVBSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(C=C(C=C1)C(=O)O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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